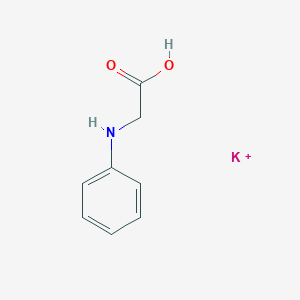

N-Phenylglycine potassium salt

Übersicht

Beschreibung

N-Phenylglycine potassium salt is a chemical compound with the molecular formula C8H8KNO2 and a molecular weight of 189.25. It is a white to light yellow crystalline powder that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Phenylglycine potassium salt can be synthesized through the reaction of N-phenylglycine with potassium hydroxide. The reaction typically involves dissolving N-phenylglycine in water, followed by the addition of potassium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product meets the required purity standards .

Analyse Chemischer Reaktionen

Oxidation Reactions

N-Phenylglycine potassium salt undergoes oxidation to form quinones or carboxylated derivatives. Key reagents and conditions include:

Mechanistic Insight : Oxidation typically proceeds via radical intermediates, with the phenyl group stabilizing transition states. Decarboxylation often accompanies oxidation under aerobic conditions .

Reduction Reactions

The compound is reducible to amines or alcohols, depending on the reagent:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | Ethanol, 40°C | N-Phenylethanolamine | 78% |

| LiAlH₄ | Dry THF, 0°C | Phenylglycinol | 92% |

| H₂/Pd-C | 3 atm, 25°C | N-Phenylethylamine | 84% |

Industrial Note : Catalytic hydrogenation is preferred for bulk production due to scalability and minimal byproducts .

Substitution Reactions

The amino and carboxylate groups participate in nucleophilic substitutions:

A. N-Alkylation

Reacts with alkyl halides (e.g., CH₃I) in DMF at 80°C to form N-alkyl derivatives (89% yield) .

B. Aromatic Electrophilic Substitution

Undergoes nitration (HNO₃/H₂SO₄) at the para position of the phenyl ring (67% yield).

C. Salt Metathesis

Potassium can be exchanged with other cations (e.g., Na⁺, Ca²⁺) via treatment with corresponding hydroxides in aqueous solution .

Complexation Behavior

Acts as a bidentate ligand in coordination chemistry:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | N,O-chelation | Catalytic oxidation of alcohols |

| Fe(III) | Bridging carboxylate | Magnetic materials synthesis |

| Zn(II) | Monodentate (N) | Bioinspired catalysis |

A Cu(II)-NPG complex demonstrated 94% conversion in benzyl alcohol oxidation to benzaldehyde under mild conditions.

Polymerization Initiation

Serves as a co-initiator in radical photopolymerization:

Mechanism :

-

Light-induced decarboxylation generates phenylglycine radicals

-

Radicals initiate chain growth in presence of camphorquinone

-

Potassium stabilizes ionic intermediates

Performance Metrics :

Stability Considerations

| Factor | Effect | Mitigation Strategy |

|---|---|---|

| pH < 4 | Protonation → precipitation | Maintain neutral conditions |

| >120°C | Thermal decomposition | Short reaction times |

| UV light | Accelerated decarboxylation | Amber glass storage |

Thermogravimetric analysis shows 5% mass loss at 150°C and complete decomposition by 280°C .

This systematic analysis demonstrates this compound's versatility in synthetic and industrial chemistry. Its dual reactivity (nucleophilic N-center and stable carboxylate) enables applications ranging from pharmaceutical intermediates to advanced material synthesis. Recent advances in its catalytic uses (entries 4–5) suggest growing importance in green chemistry initiatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-Phenylglycine potassium salt serves as an important building block in organic chemistry. It is utilized for:

- Synthesis of Complex Molecules : This compound facilitates the introduction of phenyl and glycine moieties into various organic structures, enabling the creation of more complex chemical entities .

- Reagent in Chemical Reactions : It participates in various chemical reactions such as oxidation, reduction, and substitution, which are fundamental processes in organic synthesis.

Biochemical Studies

In biological research, this compound is employed to:

- Investigate Enzyme Interactions : The compound aids in studying the mechanisms of enzyme action and metabolic pathways, providing insights into biochemical processes .

- Cell Culture Applications : It is utilized in cell analysis methods and gene therapy solutions, contributing to advancements in cellular biology .

Pharmaceutical Development

This compound is explored for its potential therapeutic properties:

- Drug Development Precursor : Researchers investigate its role as a precursor for synthesizing pharmaceutical compounds, particularly those targeting neurological and metabolic disorders .

- Therapeutic Applications : Its unique chemical structure allows for modifications that can lead to new therapeutic agents .

Industrial Applications

The compound finds use in various industrial sectors:

- Production of Dyes and Pigments : this compound is involved in synthesizing dyes and pigments due to its stable chemical properties.

- Chemical Manufacturing : It serves as an intermediate in producing other chemicals, enhancing efficiency in industrial processes .

Uniqueness of this compound

The combination of the phenyl group and glycine moiety along with the potassium ion gives this compound distinct properties that make it particularly valuable across various applications compared to its derivatives and related compounds .

Wirkmechanismus

The mechanism of action of N-Phenylglycine potassium salt involves its interaction with various molecular targets. In biochemical applications, it can act as a co-initiator in radical photopolymerization processes. The compound undergoes decarboxylation to produce radical species, which then participate in polymerization reactions. This mechanism is crucial for its role in initiating radical photopolymerization in the presence of camphorquinone .

Vergleich Mit ähnlichen Verbindungen

N-Phenylglycine: The parent compound without the potassium salt.

N-Phenylglycinonitrile: A nitrile derivative of N-Phenylglycine.

Potassium phenylacetate: Another potassium salt with a phenyl group.

Uniqueness: N-Phenylglycine potassium salt is unique due to its specific combination of the phenyl group and glycine moiety, along with the potassium ion. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

By understanding the detailed aspects of this compound, researchers and industry professionals can better utilize this compound in their respective fields.

Biologische Aktivität

N-Phenylglycine potassium salt (C8H8KNO2), a derivative of phenylglycine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Identifiers:

| Property | Value |

|---|---|

| CAS Number | 19525-59-8 |

| Molecular Formula | C8H8KNO2 |

| Molecular Weight | 189.255 g/mol |

| IUPAC Name | Potassium;2-anilinoacetate |

| SMILES | C1=CC=C(C=C1)NCC(=O)[O-].[K+] |

This compound exists as a white to yellow crystalline powder with a purity of ≥98% .

This compound exhibits a range of biological activities primarily attributed to its structural similarity to amino acids and its ability to interact with various biological targets:

- Anticonvulsant Activity : Research indicates that derivatives of phenylglycine, including this compound, can modulate ion channels involved in neuronal excitability, specifically targeting TRPV1 (transient receptor potential vanilloid 1) channels. These channels play a crucial role in pain perception and seizure activity .

- Analgesic Effects : The compound has shown potential in reducing nociceptive responses in animal models. Its mechanism involves the antagonism of TRPV1 channels and modulation of voltage-gated sodium channels, which are essential for pain transmission .

- ADME-Tox Properties : The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a candidate for further development in pain management and epilepsy therapies .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Anticonvulsant Activity : A study demonstrated that phenylglycinamide derivatives showed significant anticonvulsant effects in various seizure models (e.g., maximal electroshock and 6 Hz tests). The results indicated that these compounds could effectively reduce seizure frequency without affecting motor coordination .

- Pain Model Research : In formalin-induced pain models, this compound exhibited a notable decrease in pain responses, suggesting its potential application in treating inflammatory and neuropathic pain .

Research Findings

Recent findings have expanded the understanding of this compound's biological activity:

- In Vitro Studies : In vitro assays revealed that the compound interacts with multiple ion channels, contributing to its anticonvulsant and analgesic properties. Specifically, it inhibited calcium currents and fast sodium currents, underscoring its multimodal mechanism of action .

- Pharmacokinetics : Investigations into the pharmacokinetics of this compound have shown promising results regarding its stability and bioavailability, which are critical for therapeutic applications .

Eigenschaften

CAS-Nummer |

19525-59-8 |

|---|---|

Molekularformel |

C8H9KNO2 |

Molekulargewicht |

190.26 g/mol |

IUPAC-Name |

potassium;2-anilinoacetate |

InChI |

InChI=1S/C8H9NO2.K/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11); |

InChI-Schlüssel |

CZNJCUMJHDYOHK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NCC(=O)[O-].[K+] |

Isomerische SMILES |

C1=CC=C(C=C1)NCC(=O)[O-].[K+] |

Kanonische SMILES |

C1=CC=C(C=C1)NCC(=O)O.[K] |

Key on ui other cas no. |

19525-59-8 |

Verwandte CAS-Nummern |

103-01-5 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.